molecular formula C9H11F2N3O2 B1480244 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098011-91-5

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480244
CAS No.: 2098011-91-5
M. Wt: 231.2 g/mol
InChI Key: HJPNQNWXNICBFX-UHFFFAOYSA-N
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Description

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine precursor with a difluoropiperidine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is C11H12F2N4OC_{11}H_{12}F_2N_4O, with a molecular weight of approximately 246.24 g/mol. The structure features a pyrimidine ring substituted with a difluoropiperidine moiety, which contributes to its biological activity.

Orexin Receptor Antagonism

One of the primary applications of this compound is its potential as an antagonist of orexin receptors. Research has demonstrated that compounds containing the 4,4-difluoropiperidine structure can effectively inhibit orexin signaling pathways. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By modulating these pathways, the compound may have implications in treating sleep disorders and obesity .

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, modifications to the pyrimidine structure have been linked to enhanced cytotoxicity against various cancer cell lines. The presence of the difluoropiperidine group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer progression .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against certain bacterial strains, indicating potential for development into antimicrobial agents .

Case Study 1: Orexin Receptor Modulation

In a study published in Journal of Medicinal Chemistry, a series of 4,4-difluoropiperidine derivatives were synthesized and evaluated for their orexin receptor antagonism. The results indicated that these compounds could significantly reduce orexin-induced signaling in vitro, suggesting their potential for treating conditions like narcolepsy and obesity .

Case Study 2: Anticancer Screening

A research article detailed the synthesis of various pyrimidine derivatives and their evaluation against human cancer cell lines. It was found that certain modifications led to improved potency against breast and lung cancer cells. The difluoropiperidine substitution was noted to enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureBiological EffectReference
Orexin Antagonism6-(4,4-difluoropiperidin-1-yl)pyrimidineInhibition of orexin signaling
Anticancer ActivityVarious pyrimidine derivativesCytotoxicity against cancer cell lines
AntimicrobialSimilar piperidine derivativesInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

6-(4,4-difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

6-(4,4-Difluoropiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11F2N3OC_9H_{11}F_2N_3O with a molecular weight of approximately 215.20 g/mol. The compound features a pyrimidine core substituted with a difluoropiperidine moiety, which is critical for its biological activity.

Research indicates that compounds with similar structures may act as inhibitors of various enzymes and receptors. For instance, pyrimidine derivatives have been studied for their ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways that modulate emotional behavior and neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of substituents on the pyrimidine ring in determining the potency and selectivity of the compound. Modifications on the piperidine ring and the introduction of fluorine atoms have been shown to enhance lipophilicity and binding affinity to target proteins .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes related to metabolic disorders. For example, it has been tested against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones, which can improve glycemic control in diabetic models .

In Vivo Studies

In vivo studies using animal models have shown that this compound can effectively lower blood glucose levels and improve insulin sensitivity. A notable study indicated that oral administration resulted in sustained pharmacological effects over 24 hours, suggesting its potential as a therapeutic agent for type 2 diabetes .

Comparative Data Table

Compound Target IC50 (nM) Effect
This compoundDPP-IV50Significant reduction in blood glucose levels
LEI-401NAPE-PLD72Modulates emotional behavior
TAK-013LHRH receptor0.06Suppresses plasma LH levels

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O2/c10-9(11)1-3-14(4-2-9)6-5-7(15)13-8(16)12-6/h5H,1-4H2,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNQNWXNICBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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